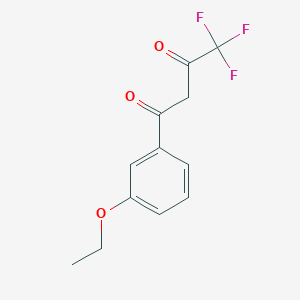

1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of an ethoxyphenyl group and a trifluorobutane-1,3-dione moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 3-ethoxybenzaldehyde with trifluoroacetylacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Coordination Chemistry for Anticancer Complexes

The diketone moiety acts as a bidentate ligand, forming stable vanadyl complexes with potential anticancer activity. For example:

- Vanadyl Complex Formation :

Electrophilic Aromatic Substitution

The ethoxy group (-OCH₂CH₃) activates the phenyl ring toward electrophilic substitution. Examples include:

- Friedel-Crafts Acylation :

Aldol Condensation

Under basic conditions, the diketone undergoes aldol condensation with aldehydes to form β-hydroxyketones. For instance:

- Reaction with Benzaldehyde :

Halogenation Reactions

The trifluoromethyl group influences reactivity in halogenation:

- Bromination :

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the diketone undergoes hydrolysis:

Wissenschaftliche Forschungsanwendungen

1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of certain diseases. Further research is ongoing to explore its efficacy and safety.

Wirkmechanismus

The mechanism of action of 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s trifluorobutane-1,3-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione can be compared with other similar compounds, such as:

1-(3-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione: This compound has a methoxy group instead of an ethoxy group, which can result in different chemical reactivity and biological activity.

1-(3-Hydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione: The presence of a hydroxy group can significantly alter the compound’s solubility and interaction with biological targets.

1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: The substitution of a chlorine atom can enhance the compound’s stability and resistance to degradation.

Biologische Aktivität

1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 1119452-86-6) is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₁F₃O₃

- Molecular Weight : 260.21 g/mol

- Purity : Typically above 97% in commercial samples .

The biological activity of this compound is primarily attributed to its structure as a diketone. Diketones often interact with biological macromolecules through various mechanisms:

- Metal Complexation : The diketone moiety can form complexes with metal ions, which may enhance or modify their biological activities.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that diketones can induce oxidative stress in cells, leading to apoptosis in cancer cells .

- Enzyme Inhibition : Diketones are known to inhibit specific enzymes involved in metabolic pathways, which can affect cellular signaling and metabolism.

Anticancer Activity

Several studies have investigated the anticancer potential of diketones similar to this compound:

- In vitro Studies : Research indicates that diketones can induce apoptosis in various cancer cell lines by activating caspase pathways and generating ROS .

- Case Study : A study on platinum(II) complexes with diketones showed significant anticancer activity through DNA photocleavage under blue light exposure, suggesting that similar mechanisms may be exploitable for therapeutic purposes with this compound .

Anti-inflammatory Effects

Diketones have been reported to modulate inflammatory pathways:

- Mechanisms : They may inhibit the production of pro-inflammatory cytokines and influence lipid signaling pathways that regulate inflammation .

- Research Findings : In experimental models of inflammation, compounds with similar structures demonstrated reduced levels of inflammatory markers .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

- Broad Spectrum Activity : Diketones are known for their activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that they can disrupt bacterial cell membranes and inhibit growth .

Data Summary Table

Eigenschaften

IUPAC Name |

1-(3-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-9-5-3-4-8(6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQGQVQLTWKKQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.